molecular formula C7H9ClIN3O2 B1288111 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride CAS No. 321571-57-7

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride

Cat. No.: B1288111
CAS No.: 321571-57-7
M. Wt: 329.52 g/mol
InChI Key: DXZDFUMXZPXWBP-UHFFFAOYSA-N
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Description

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride is a chemical compound that features a unique combination of functional groups, including an aminooxy group and an iodopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride typically involves the following steps:

    Formation of the iodopyridine intermediate: The starting material, 5-iodopyridine, is prepared through iodination of pyridine using iodine and a suitable oxidizing agent.

    Introduction of the aminooxy group: The aminooxy group is introduced via a nucleophilic substitution reaction, where an appropriate aminooxy precursor reacts with the iodopyridine intermediate under basic conditions.

    Acetamide formation: The final step involves the formation of the acetamide linkage through an amidation reaction, where the aminooxy-iodopyridine intermediate reacts with an acylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.

    Reduction: The iodopyridine moiety can be reduced to form the corresponding pyridine derivative.

    Substitution: The iodine atom in the iodopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable adducts with carbonyl-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The aminooxy group can react with carbonyl groups in proteins and other biomolecules, forming stable oxime linkages.

    Pathways Involved: This interaction can modulate the activity of enzymes and other proteins, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminooxy)-N-(4-iodopyridin-2-yl)acetamide hydrochloride
  • 2-(Aminooxy)-N-(3-iodopyridin-2-yl)acetamide hydrochloride
  • 2-(Aminooxy)-N-(2-iodopyridin-2-yl)acetamide hydrochloride

Uniqueness

2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide hydrochloride is unique due to the position of the iodine atom on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its isomers.

Properties

IUPAC Name

2-aminooxy-N-(5-iodopyridin-2-yl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN3O2.ClH/c8-5-1-2-6(10-3-5)11-7(12)4-13-9;/h1-3H,4,9H2,(H,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZDFUMXZPXWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)NC(=O)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594718
Record name 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321571-57-7
Record name 2-(Aminooxy)-N-(5-iodopyridin-2-yl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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